molecular formula C11H19NO6 B111151 Boc-D-2-aminoadipic acid CAS No. 110544-97-3

Boc-D-2-aminoadipic acid

Cat. No.: B111151
CAS No.: 110544-97-3
M. Wt: 261.27 g/mol
InChI Key: QDTDLMJRZPSKDM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-2-aminoadipic acid is an organic compound with the chemical formula C11H19NO6. It is a derivative of D-2-aminoadipic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and drug synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-D-2-aminoadipic acid typically involves the reaction of D-2-aminoadipic acid with Boc-carbamate. The reaction proceeds under controlled conditions to ensure the selective protection of the amino group. The general reaction can be represented as: [ \text{D-2-aminoadipic acid} + \text{Boc-carbamate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the carboxylic acid groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Boc group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Scientific Research Applications

Boc-D-2-aminoadipic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-2-aminoadipic acid involves its role as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amino group can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

    D-2-aminoadipic acid: The unprotected form of Boc-D-2-aminoadipic acid.

    L-2-aminoadipic acid: The L-isomer of D-2-aminoadipic acid.

    DL-2-aminoadipic acid: A racemic mixture of D- and L-2-aminoadipic acid.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where controlled reactivity is essential .

Biological Activity

Boc-D-2-aminoadipic acid (Boc-D-2-AAA) is a derivative of 2-aminoadipic acid, a metabolite involved in the lysine degradation pathway. This compound has garnered interest due to its potential biological activities, particularly in metabolic disorders such as diabetes and obesity. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is C11H19NO6C_{11}H_{19}NO_{6} .

Biological Activity Overview

  • Metabolic Role : this compound serves as an intermediate in the metabolism of lysine, influencing various metabolic pathways. It is associated with the modulation of insulin secretion and glucose homeostasis .
  • Insulin Secretion : Research indicates that this compound can stimulate insulin secretion from pancreatic beta cells. In vitro studies have shown that it enhances insulin release in a dose-dependent manner, suggesting its potential role as a therapeutic agent for diabetes management .
  • Association with Diabetes : Elevated levels of 2-aminoadipic acid have been linked to an increased risk of developing type 2 diabetes. A nested case-control study demonstrated that individuals with high concentrations of this metabolite had over a fourfold increase in diabetes risk compared to those with lower levels .
  • Oxidative Stress and Insulin Resistance : this compound is produced under conditions of oxidative stress and has been implicated in insulin resistance mechanisms. Studies have shown that excess levels of this metabolite can impair insulin signaling pathways, contributing to metabolic disorders .

Table 1: Summary of Key Findings on this compound

Study ReferenceKey FindingsMethodology
High plasma levels of 2-AAA predict diabetes risk; enhances insulin secretion in vitroNested case-control study; metabolic profiling
Impairs insulin signaling and promotes adipogenesis; associated with obesityMouse models; cell line studies
Antagonizes NMDA receptor activity; potential neuroprotective effectsBiochemical assays

Detailed Research Insights

  • Insulin Secretion Studies : A study conducted on mice demonstrated that administration of 2-aminoadipic acid resulted in significantly higher plasma levels of insulin after both standard and high-fat diets. This suggests that this compound may have a protective role against diet-induced insulin resistance .
  • Adipogenesis and Insulin Resistance : Research indicates that elevated levels of 2-aminoadipic acid are associated with increased adipogenesis and impaired insulin signaling in both human and mouse models. In particular, studies have shown that excess 2-AAA can lead to abnormal gluconeogenesis and reduced AKT phosphorylation in liver cells, highlighting its role in metabolic dysregulation .
  • Oxidative Stress Marker : this compound has been identified as a potential biomarker for oxidative stress, which is often elevated in conditions such as diabetes and aging. Its levels correlate with various metabolic parameters, including body mass index (BMI) and homeostasis model assessment (HOMA) scores .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDLMJRZPSKDM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575451
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110544-97-3
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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